6-Methyl-1H-pyrazolo[4,3-c]pyridine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Secure high-purity 6-methyl-1H-pyrazolo[4,3-c]pyridine to exploit the scaffold's privileged kinase-targeting properties. Its unique substitution pattern distinguishes it from generic analogs, ensuring precise SAR outcomes and ADME modulation in med-chem programs. Ideal for probe development and key intermediate chemistry.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 1357946-60-1
Cat. No. B169660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-pyrazolo[4,3-c]pyridine
CAS1357946-60-1
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=N1)C=NN2
InChIInChI=1S/C7H7N3/c1-5-2-7-6(3-8-5)4-9-10-7/h2-4H,1H3,(H,9,10)
InChIKeyQMIVYHJIRSHQDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1357946-60-1): A Defined Heterocyclic Scaffold for Drug Discovery and Chemical Biology


6-Methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1357946-60-1) is a nitrogen-rich, fused bicyclic heteroaromatic compound belonging to the pyrazolopyridine family [1]. Its molecular formula is C7H7N3 with a molecular weight of 133.15 g/mol [1]. The compound features a 6-methyl substituent on the pyridine ring of the pyrazolo[4,3-c]pyridine core, a scaffold recognized as a privileged structure in medicinal chemistry due to its versatility in targeting kinases and other protein-protein interactions [2]. This specific substitution pattern provides a unique vector for structure-activity relationship (SAR) studies, distinguishing it from the unsubstituted core and other regioisomeric analogs [3].

Procurement Rationale for 6-Methyl-1H-pyrazolo[4,3-c]pyridine: Why Structural Analogs Cannot Be Interchanged in Critical Research


Generic substitution among pyrazolopyridine isomers and analogs is not scientifically valid due to significant differences in physicochemical properties, synthetic accessibility, and biological target engagement. The 6-methyl substitution on the [4,3-c] scaffold directly influences key parameters such as lipophilicity (XLogP3-AA of 0.9), topological polar surface area (41.6 Ų), and molecular conformation, which are critical for target binding and cellular permeability [1]. These properties differ markedly from close analogs like the unsubstituted 1H-pyrazolo[4,3-c]pyridine (MW: 119.13, XLogP3-AA: 0.6) or the regioisomeric 6-Methyl-1H-pyrazolo[3,4-b]pyridine [2]. Such variations preclude the assumption of equivalent performance in assays or as synthetic intermediates, necessitating the specific procurement of the exact compound to ensure experimental reproducibility and data integrity [3].

6-Methyl-1H-pyrazolo[4,3-c]pyridine: Quantitative Differentiation Evidence Against Key Analogs


Molecular Weight and Physicochemical Profile Differentiation vs. Unsubstituted Core

The 6-methyl substitution on the pyrazolo[4,3-c]pyridine core results in a measurable increase in molecular weight and lipophilicity compared to the unsubstituted parent compound. 6-Methyl-1H-pyrazolo[4,3-c]pyridine has a molecular weight of 133.15 g/mol and an XLogP3-AA value of 0.9, whereas the unsubstituted 1H-pyrazolo[4,3-c]pyridine has a molecular weight of 119.13 g/mol and an XLogP3-AA of 0.6 [1]. This increase in lipophilicity and molecular size can significantly influence membrane permeability and target binding kinetics, key parameters in drug discovery [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Purity and Physical Form Specification vs. Common Commercial Alternatives

Commercially available batches of 6-Methyl-1H-pyrazolo[4,3-c]pyridine are typically supplied with a minimum purity specification of 95% or 95%+, as indicated by vendors such as AKSci and Leyan . This level of purity is comparable to or slightly better than the 95% typical for the unsubstituted 1H-pyrazolo[4,3-c]pyridine . Furthermore, the compound's predicted boiling point of 307.9±22.0 °C provides a distinct physical property that differs from the tetrahydro analog (4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine), which is a solid with a lower melting point, influencing handling and storage protocols .

Chemical Synthesis Quality Control Procurement

Scaffold Confirmation as a Privileged Kinase Inhibitor Core

The pyrazolo[4,3-c]pyridine scaffold is validated in the literature as a core structure for developing potent kinase inhibitors. While direct IC50 data for the 6-methyl parent compound is not available, class-level evidence shows that structurally related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives achieve IC50 values as low as 68 nM against c-Met kinase [1] and 21.8 μM against Mycobacterium tuberculosis pantothenate synthetase [2]. This establishes the core scaffold's potential for high-affinity target engagement, a property that can be modulated by the 6-methyl group in the target compound to fine-tune potency and selectivity [3].

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship

High-Value Research and Development Applications for 6-Methyl-1H-pyrazolo[4,3-c]pyridine


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies for Kinase Inhibitors

Procure this compound to explore the impact of a 6-methyl substituent on the pyrazolo[4,3-c]pyridine core. This core is a validated kinase inhibitor scaffold, with derivatives showing IC50 values as low as 68 nM against c-Met [1]. The 6-methyl group offers a specific increase in lipophilicity (XLogP3-AA = 0.9) compared to the unsubstituted core (XLogP3-AA = 0.6), which can be leveraged to modulate ADME properties and binding affinity in lead optimization programs [2].

Synthetic Chemistry: Versatile Building Block for Complex Heterocyclic Architectures

Use this compound as a key intermediate in the synthesis of more complex pyrazolopyridine derivatives. Its defined purity (>95%) and specific reactivity profile, as evidenced by its use in patented synthetic methods, make it a reliable starting material for constructing libraries of compounds for biological screening [3].

Chemical Biology: Probe Development for Target Identification

Employ 6-Methyl-1H-pyrazolo[4,3-c]pyridine as a core scaffold for developing chemical probes to investigate protein kinases or protein-protein interactions, such as the PEX14-PEX5 interface [4]. The methyl group provides a convenient spectroscopic handle (e.g., in NMR or mass spectrometry) for tracking the compound and its derivatives in complex biological matrices [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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